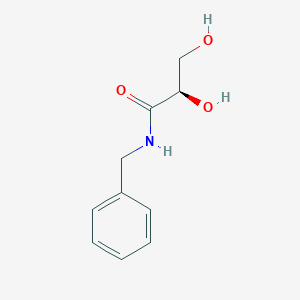
(R)-N-Benzyl-2,3-dihydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Benzyl-2,3-dihydroxypropanamide is a chiral organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a benzyl group attached to the nitrogen atom of a 2,3-dihydroxypropanamide backbone, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-2,3-dihydroxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2,3-dihydroxypropanoic acid and benzylamine.
Amidation Reaction: The key step involves the amidation of ®-2,3-dihydroxypropanoic acid with benzylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure ®-N-Benzyl-2,3-dihydroxypropanamide.
Industrial Production Methods
In an industrial setting, the production of ®-N-Benzyl-2,3-dihydroxypropanamide may involve:
Large-Scale Amidation: The amidation reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and control over reaction parameters.
Automated Purification: Advanced purification techniques, such as automated chromatography systems, are used to streamline the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Benzyl-2,3-dihydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-2,3-dioxopropanamide.
Reduction: Formation of benzyl-2,3-dihydroxypropylamine.
Substitution: Formation of various substituted benzyl-2,3-dihydroxypropanamides.
Applications De Recherche Scientifique
®-N-Benzyl-2,3-dihydroxypropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N-Benzyl-2,3-dihydroxypropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-Benzyl-2,3-dihydroxypropanamide: The enantiomer of ®-N-Benzyl-2,3-dihydroxypropanamide with similar chemical properties but different biological activity.
N-Benzyl-2,3-dihydroxypropanamide: The racemic mixture containing both ® and (S) enantiomers.
N-Benzyl-2,3-dihydroxybutanamide: A structurally similar compound with an additional carbon atom in the backbone.
Uniqueness
®-N-Benzyl-2,3-dihydroxypropanamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomers and analogs.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
(2R)-N-benzyl-2,3-dihydroxypropanamide |
InChI |
InChI=1S/C10H13NO3/c12-7-9(13)10(14)11-6-8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)/t9-/m1/s1 |
Clé InChI |
PNVAZIPJZUUYBY-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=O)[C@@H](CO)O |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
![1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)

![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)


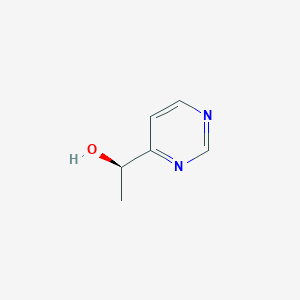
![(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one](/img/structure/B13095691.png)
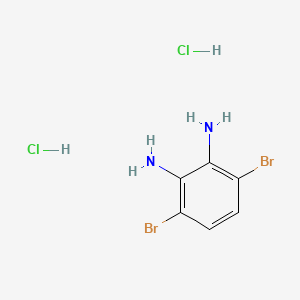
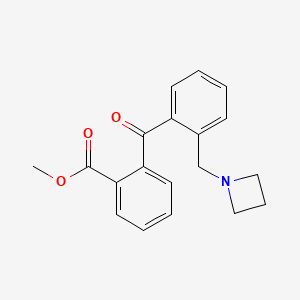
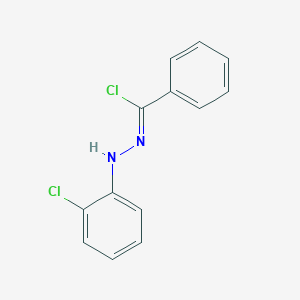
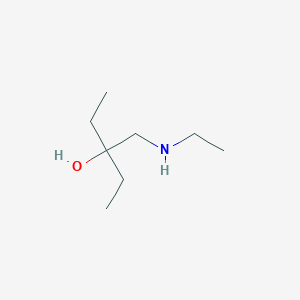
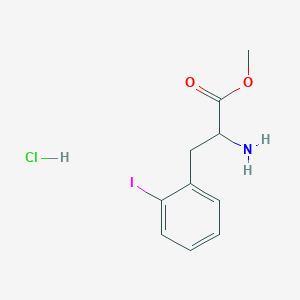
![(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B13095722.png)
